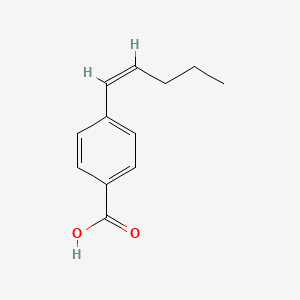

4-pent-1-enyl-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-[(Z)-pent-1-enyl]benzoic acid |

InChI |

InChI=1S/C12H14O2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h4-9H,2-3H2,1H3,(H,13,14)/b5-4- |

InChI Key |

WPYZZVKPJHDAOE-PLNGDYQASA-N |

SMILES |

CCCC=CC1=CC=C(C=C1)C(=O)O |

Isomeric SMILES |

CCC/C=C\C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CCCC=CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Pent 1 Enyl Benzoic Acid and Its Precursors

Direct Synthesis Approaches

Direct synthesis strategies for 4-pent-1-enyl-benzoic acid involve the formation of the key carbon-carbon bonds on a precursor that already contains either the benzoic acid moiety or a group that can be readily converted to it.

Carbon-Carbon Bond Forming Reactions at the Para Position

The introduction of the pentenyl group at the para position of the benzoic acid ring can be achieved through classic carbon-carbon bond-forming reactions.

An aldol-type condensation provides a viable, though less direct, route to the target molecule. This approach typically involves the reaction of a benzaldehyde (B42025) derivative with a suitable carbonyl compound, followed by dehydration to form the alkene. For the synthesis of this compound, a potential pathway would involve the reaction of 4-formylbenzoic acid with butanal under basic or acidic conditions. The initial aldol (B89426) addition product, a β-hydroxy aldehyde, would then undergo dehydration to yield the α,β-unsaturated aldehyde, which can be subsequently reduced to the desired pentenyl group. A variation of this approach is the Knoevenagel condensation, which could be employed to form a related unsaturated system. researchgate.netchemguide.co.uk Benzoic acid itself has been shown to catalyze aldol-type condensations of aldehydes with ethyl diazoacetate, highlighting the potential for the carboxylic acid functionality to participate in or influence such reactions. researchgate.net

A plausible reaction scheme is as follows:

Aldol Condensation: 4-formylbenzoic acid reacts with butanal in the presence of a base (e.g., NaOH) or acid catalyst to form 4-(2-formyl-1-hydroxypent-1-yl)benzoic acid.

Dehydration: The aldol adduct is dehydrated, often with heating, to yield 4-(2-formylpent-1-en-1-yl)benzoic acid.

Decarbonylation/Reduction: The resulting α,β-unsaturated aldehyde would require further modification, such as decarbonylation and selective reduction of the double bond to arrive at the final product, which makes this route more complex.

A related strategy could involve a Wittig reaction between 4-formylbenzoic acid and a butyl-triphenylphosphonium ylide. This would directly form the pentenyl group, although the stereoselectivity of the double bond would need to be controlled.

Grignard reagents are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com A common and effective method for synthesizing benzoic acids involves the carbonation of a Grignard reagent. ucalgary.cagmu.edulibretexts.org To synthesize this compound, one could start with 4-bromo-1-(pent-1-en-1-yl)benzene. This precursor would be converted to the corresponding Grignard reagent, which is then reacted with solid carbon dioxide (dry ice) followed by an acidic workup to yield the final product. ucalgary.cagmu.edu

A representative synthetic sequence is:

Starting Material: 4-bromostyrene (B1200502)

Heck Coupling: Reaction with 1-propyne in the presence of a palladium catalyst to introduce the remainder of the pentenyl chain.

Grignard Formation: The resulting 4-bromo-1-(pent-1-en-1-yl)benzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form 4-(pent-1-en-1-yl)phenylmagnesium bromide. chemguide.co.uk

Carbonation: The Grignard reagent is then poured over crushed solid carbon dioxide. The nucleophilic Grignard reagent adds to the electrophilic carbon of CO2 to form a magnesium carboxylate salt. masterorganicchemistry.com

Hydrolysis: Addition of a dilute acid (e.g., HCl) protonates the carboxylate salt to give this compound. gmu.edu

| Step | Reagents and Conditions | Product |

| 1 | 4-bromostyrene, 1-propyne, Pd catalyst | 4-bromo-1-(pent-1-en-1-yl)benzene |

| 2 | Mg, dry diethyl ether | 4-(pent-1-en-1-yl)phenylmagnesium bromide |

| 3 | 1. CO2 (s), 2. H3O+ | This compound |

Alternatively, a Grignard reagent could be used to introduce the pentenyl group to a benzoic acid derivative. For example, the reaction of a pentenyl Grignard reagent with an ester of 4-formylbenzoic acid could be envisioned, followed by further transformations.

Olefin Metathesis Approaches for Pentenyl Group Introduction

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org The cross-metathesis of two different olefins, catalyzed by transition metal complexes such as Grubbs or Schrock catalysts, can be a highly efficient route to the desired product. organic-chemistry.orglibretexts.org For the synthesis of this compound, a suitable precursor would be 4-vinylbenzoic acid, which can be reacted with 1-butene (B85601).

The reaction would proceed as follows:

Reactants: 4-vinylbenzoic acid and 1-butene.

Catalyst: A Grubbs-type ruthenium catalyst is often preferred due to its tolerance of various functional groups, including carboxylic acids. organic-chemistry.org

Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or toluene (B28343). The use of an excess of the gaseous 1-butene can help drive the reaction to completion. The reaction also produces ethene as a volatile byproduct, which can be removed to shift the equilibrium towards the product. wikipedia.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 4-Vinylbenzoic acid | 1-Butene | Grubbs Catalyst (e.g., 2nd Generation) | This compound |

The stereoselectivity of the resulting double bond (E/Z) can be influenced by the choice of catalyst and reaction conditions.

Cross-Coupling Reactions for Alkenylaryl Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a particularly versatile method.

A potential Suzuki-Miyaura coupling approach to this compound would involve the reaction of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or its ester derivative) with pent-1-enylboronic acid or a corresponding boronate ester.

The general reaction scheme is:

Reactants: 4-bromobenzoic acid and pent-1-enylboronic acid.

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly used.

Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water is often employed.

| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product |

| 4-Bromobenzoic acid | Pent-1-enylboronic acid | Pd(PPh3)4 | Na2CO3 | This compound |

Another relevant cross-coupling reaction is the Heck reaction, which couples an alkene with an aryl halide. In this case, 4-bromobenzoic acid could be reacted with 1-pentene (B89616) in the presence of a palladium catalyst and a base.

Synthesis from Related Benzoic Acid Derivatives

The synthesis of this compound can also be achieved by modifying other benzoic acid derivatives. This approach is particularly useful if a suitable benzoic acid precursor is readily available.

One possible strategy involves starting with 4-acetylbenzoic acid. A Wittig reaction with a propyl-triphenylphosphonium ylide would introduce the remaining three carbons of the pentenyl chain and form the double bond.

Another approach could start from 4-(hydroxymethyl)benzoic acid. This could be oxidized to 4-formylbenzoic acid, which can then undergo reactions as described in section 2.1.1.1. Alternatively, the hydroxyl group could be converted to a leaving group (e.g., a bromide) to give 4-(bromomethyl)benzoic acid. rsc.org This could then be used in a variety of coupling reactions or as a precursor for a Wittig reagent. For instance, reaction with triphenylphosphine (B44618) would yield a phosphonium (B103445) salt, which upon deprotonation would form a ylide that could be reacted with butanal.

The synthesis of various benzoic acid derivatives often involves the selective oxidation of a methyl group on a toluene precursor. researchgate.net For example, 4-methylbenzoic acid (p-toluic acid) is a common starting material. While direct conversion to the pentenyl derivative is challenging, it could be functionalized at the methyl group via radical halogenation to provide a handle for further elaboration. rsc.org

Transformations of Vinylbenzoic Acid Precursors

One potential strategy for the synthesis of this compound involves the extension of the carbon chain from a 4-vinylbenzoic acid precursor. While specific examples for this exact transformation are not prevalent in the reviewed literature, established organometallic cross-coupling reactions provide a viable and chemically sound pathway.

For instance, a Heck coupling reaction could be envisioned between 4-vinylbenzoic acid (or its corresponding ester or halide derivative) and a suitable three-carbon coupling partner. Alternatively, a Suzuki coupling using a boronic acid or ester containing the propyl fragment would be another powerful method for forming the required carbon-carbon bond. These methods are foundational in modern organic synthesis for their reliability and functional group tolerance.

Another approach within this category is olefin metathesis. A cross-metathesis reaction between 4-vinylbenzoic acid and 1-butene, catalyzed by a Grubbs-type ruthenium catalyst, could theoretically form the desired pentenyl chain, although selectivity and E/Z isomer control would need to be carefully optimized.

Functional Group Interconversions on the Pentenyl Chain

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis and are crucial for the strategies outlined above. numberanalytics.comfiveable.me These reactions allow for the conversion of one functional group into another, enabling the precise construction of the target molecule. solubilityofthings.com

For example, a synthetic sequence could begin with the Friedel-Crafts acylation of benzene (B151609) with valeryl chloride to produce pentanoylbenzene, followed by para-bromination and then conversion of the bromo-substituent to a carboxylic acid via lithiation and quenching with CO₂. The ketone would then need to be converted to the terminal alkene. This can be achieved through several steps:

Reduction: The ketone is first reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Conversion to a Leaving Group: The resulting alcohol is then converted into a good leaving group, such as a tosylate or a halide (e.g., by using PBr₃).

Elimination: Finally, an E2 elimination reaction with a sterically hindered base (e.g., potassium tert-butoxide) would favor the formation of the less substituted terminal alkene, this compound.

This multi-step FGI process offers a high degree of control over the final structure, although it is more step-intensive than a direct method like the Wittig reaction.

Catalytic Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy. For the synthesis of this compound, palladium-catalyzed reactions are particularly relevant.

Palladium-Catalyzed Olefin Isomerization Strategies for Alkenylbenzoic Acid Derivatives

A highly advanced and atom-economical strategy for synthesizing conjugated alkenylbenzoic acids is through the palladium-catalyzed long-range isomerization of olefins. acs.orgnih.gov This "chain-walking" process allows for the migration of a carbon-carbon double bond from a remote position on an alkyl chain to a position in conjugation with the aromatic ring.

This method could be applied to synthesize this compound by first preparing an isomeric precursor, such as 4-(pent-4-enyl)benzoic acid, via a standard coupling reaction. The subsequent palladium-catalyzed isomerization would then move the double bond along the chain to the thermodynamically more stable, conjugated position. Research has demonstrated that this long-range isomerization can be effectively catalyzed by palladium(0) nanoparticles, achieving migration over several carbon atoms under mild conditions. acs.orgnih.gov

The active catalyst for this long-range isomerization is often generated in situ, meaning it is formed directly in the reaction mixture from a more stable precatalyst. A common and effective method involves the reduction of palladium(II) chloride (PdCl₂) to form palladium(0) nanoparticles. acs.orgnih.gov These nanoparticles serve as a heterogeneous catalyst that can be recycled.

The characterization of these in situ generated catalytic species is crucial for understanding the reaction mechanism. Researchers have successfully used techniques such as:

X-ray Powder Diffraction (XRD): To confirm the crystalline structure of the Pd(0) nanoparticles. acs.orgnih.gov

Scanning Electron Microscopy (SEM): To analyze the morphology and size of the nanoparticles. acs.orgnih.gov

In some catalytic systems, the generation of the active species from a precatalyst like palladium(II) acetate (B1210297) can lead to a noticeable induction period at the start of the reaction, as the precatalyst is converted into the catalytically active form. acs.org Mechanistic studies using NMR spectroscopy have also been employed to monitor the formation of intermediate palladium-alkene complexes during isomerization processes. nih.govchemrxiv.org

The palladium-catalyzed isomerization of alkenylbenzoic acids has been shown to be applicable to a range of substrates. Studies on 2-alkenylbenzoic acid derivatives revealed that the reaction tolerates various functional groups on the benzene ring and works for substrates with carboxylic acid, ester, and amide functionalities. acs.orgnih.gov The isomerization proceeds efficiently to give the conjugated (E)-alkenes as the major product.

The table below, based on findings from the isomerization of 2-alkenylbenzoic acid derivatives, illustrates the potential substrate scope for this type of transformation. acs.org A similar scope would be expected for the 4-alkenylbenzoic acid isomers.

Table 1: Substrate Scope of Palladium-Catalyzed Olefin Isomerization

| Entry | Starting Material (Isomeric Mixture) | Product (Conjugated E-isomer) | Yield (%) |

|---|---|---|---|

| 1 | 2-(But-3-enyl)benzoic acid | 2-((E)-But-1-enyl)benzoic acid | 92 |

| 2 | 2-(Pent-4-enyl)benzoic acid | 2-((E)-Pent-1-enyl)benzoic acid | 90 |

| 3 | 2-(Hex-5-enyl)benzoic acid | 2-((E)-Hex-1-enyl)benzoic acid | 88 |

| 4 | Methyl 2-(but-3-enyl)benzoate | Methyl 2-((E)-but-1-enyl)benzoate | 95 |

| 5 | N-Benzyl-2-(but-3-enyl)amide | N-Benzyl-2-((E)-but-1-enyl)amide | 85 |

Limitations: While powerful, the method has limitations. The efficiency can be influenced by the substitution pattern on the alkyl chain. organic-chemistry.org The reaction conditions, including the choice of solvent and catalyst loading, must be carefully optimized for each substrate. Furthermore, while the primary products are the conjugated E-olefins, small amounts of other isomers or side products may form. Kinetic studies suggest a stepwise process, and intermediates can sometimes be observed, indicating a complex reaction pathway. acs.orgnih.gov In some palladium-catalyzed systems designed for other transformations, alkene migration is an undesirable side reaction that is actively suppressed, highlighting the importance of catalyst and ligand selection in controlling the reaction outcome. nih.gov

Other Transition Metal Catalysis in C-C Bond Formation

While Suzuki, Heck, and Sonogashira reactions are staples in carbon-carbon bond formation, the synthesis of this compound and its precursors can also leverage other transition metal-catalyzed reactions. These alternative methods can offer unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium or nickel-based systems. For instance, the coupling of a Grignard reagent, such as pent-1-enylmagnesium bromide, with a 4-halobenzoic acid derivative could potentially be achieved using an iron catalyst. These reactions often proceed via a radical mechanism, which can be advantageous for certain substrates.

Cobalt catalysis also presents a viable pathway. Cobalt complexes can catalyze cross-coupling reactions between organometallic reagents and organic halides. The reactivity of cobalt catalysts can differ from that of palladium and nickel, sometimes allowing for transformations that are challenging with the more traditional metals.

Furthermore, rhodium-catalyzed reactions, such as the addition of organoboronic acids to electrophiles, could be adapted for the synthesis of the target molecule. Rhodium catalysts are known for their high activity and selectivity in various C-C bond-forming reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize energy consumption, and use renewable resources.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions, or in the solid state, can significantly reduce the environmental impact of a synthetic process. For the synthesis of this compound, a potential solvent-free approach could involve a mechanochemical reaction. In this technique, mechanical energy from ball milling is used to drive the reaction between a solid 4-halobenzoic acid derivative and a liquid or solid pentenylating agent in the presence of a solid catalyst. This eliminates the need for bulk solvents, simplifying purification and reducing waste.

Atom Economy and Efficiency Enhancements

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. To maximize atom economy in the synthesis of this compound, addition reactions are preferable to substitution reactions, as they incorporate all the atoms of the reactants into the final product. For example, a direct C-H activation and alkenylation of benzoic acid with 1-pentyne (B49018) would represent a highly atom-economical route, avoiding the use of pre-functionalized starting materials and the generation of stoichiometric byproducts.

The following table illustrates a hypothetical comparison of atom economy for different synthetic routes to this compound:

| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |

| Cross-Coupling (e.g., Suzuki) | 4-Bromobenzoic acid, Pent-1-enylboronic acid, Base | Boronic acid waste, Halide salt | Moderate |

| Direct C-H Alkenylation | Benzoic acid, 1-Pentyne | H₂ | High |

Utilization of Eco-Friendly Catalytic Systems

The use of environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of this compound, this could involve replacing precious metal catalysts like palladium with more abundant and less toxic earth-abundant metals such as iron or copper. These metals can often catalyze similar cross-coupling reactions and are more sustainable in the long term.

Another green approach is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. This allows for easy separation and recycling of the catalyst, reducing waste and cost. For example, a palladium catalyst supported on a solid material like charcoal or a polymer could be used in a cross-coupling reaction and then recovered by simple filtration.

Reaction Mechanisms and Kinetics of 4 Pent 1 Enyl Benzoic Acid Transformations

Mechanistic Investigations of Alkenyl Group Reactions

The pent-1-enyl group, being an unsaturated hydrocarbon chain attached to a benzene (B151609) ring, is the primary site for a variety of addition and isomerization reactions. The conjugation of the double bond with the aromatic system influences its reactivity towards different reagents.

Isomerization Pathways and Stereochemical Control

The double bond in the pentenyl group can undergo isomerization, leading to a mixture of positional and geometric isomers. The control of this isomerization is crucial for stereoselective synthesis. nih.govrsc.org

While less common than libretexts.orglibretexts.org, libretexts.orgrsc.org, and rsc.orglibretexts.org shifts, a researchgate.netrsc.org-hydrogen shift in a system like 4-pent-1-enyl-benzoic acid represents a specific type of sigmatropic rearrangement. wikipedia.org Sigmatropic rearrangements are concerted pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.orgnumberanalytics.com The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions, predicting whether the shift will occur on the same face (suprafacial) or on opposite faces (antarafacial) of the π-system. numberanalytics.comlibretexts.org For a hypothetical researchgate.netrsc.org-hydrogen shift in this compound, the π-system would involve the double bond and the benzene ring. The feasibility and stereochemical course (suprafacial or antarafacial) of such a shift would be dictated by the number of electrons involved in the transition state. numberanalytics.comlibretexts.org

It is important to note that thermal libretexts.orglibretexts.org-hydride shifts are often geometrically prohibitive. wikipedia.orguh.edu However, longer-range shifts like libretexts.orgrsc.org and rsc.orglibretexts.org are well-documented. wikipedia.orguh.edu A true intramolecular researchgate.netrsc.org-hydrogen shift in this specific substrate is not a commonly reported mechanism and would likely face a high activation barrier compared to other possible reaction pathways.

Transition metal catalysts provide an alternative, often more efficient, pathway for alkene isomerization. rsc.orglibretexts.org These reactions proceed through stepwise mechanisms involving the formation of organometallic intermediates. libretexts.org Two primary mechanisms are generally considered for transition metal-catalyzed alkene isomerization: the η¹-alkyl (or hydrido-metalation) mechanism and the η³-allyl (or oxidative addition-reductive elimination) mechanism. libretexts.orgorganic-chemistry.org

η¹-Alkyl Mechanism: This pathway involves the addition of a metal hydride (M-H) across the double bond of the alkene to form a metal-alkyl intermediate. Subsequent β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and restores the metal hydride catalyst. libretexts.org

η³-Allyl Mechanism: This mechanism is initiated by the activation of a C-H bond at the allylic position of the alkene, leading to the formation of an η³-allyl metal hydride complex. The hydride can then be transferred back to the allyl ligand at a different carbon, resulting in an isomerized alkene. libretexts.org

The choice of metal catalyst and ligands plays a crucial role in determining the selectivity of the isomerization. For instance, certain ruthenium and rhodium complexes have shown high efficiency and selectivity in the isomerization of terminal olefins. rsc.orgorganic-chemistry.org The stereochemical outcome, particularly the E/Z ratio of the resulting internal alkene, is influenced by steric and electronic factors within the catalytic cycle. organic-chemistry.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the preferred reaction pathways and predict stereoselectivity in such catalytic systems. sdsu.edu

Table 1: General Characteristics of Metal-Catalyzed Alkene Isomerization Mechanisms

| Mechanism | Key Intermediate | Common Metals | Mechanistic Steps |

| η¹-Alkyl | Metal-alkyl complex | Rh, Ru, Pd | 1. Alkene coordination2. Hydrido-metalation3. β-Hydride elimination4. Alkene dissociation |

| η³-Allyl | η³-Allyl metal hydride | Co, Fe, Ni | 1. Alkene coordination2. Allylic C-H activation3. Hydride migration4. Alkene dissociation |

Electrophilic and Nucleophilic Additions to the Pentenyl Double Bond

The double bond of the pentenyl group is susceptible to attack by both electrophiles and nucleophiles, a reactivity profile that is modulated by the electron-withdrawing nature of the benzoic acid moiety.

Electrophilic Addition: The carbon-carbon double bond in alkenes is an electron-rich region, making it a target for electrophiles. tutorchase.comsavemyexams.com In an electrophilic addition reaction, an electrophile adds to the double bond, breaking the π-bond and forming a carbocation intermediate. tutorchase.comnumberanalytics.comlibretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. tutorchase.com For this compound, the initial electrophilic attack would likely occur at the terminal carbon of the pentenyl group (C-2 of the pentenyl chain), which would lead to a more stable secondary carbocation adjacent to the benzene ring. However, the electron-withdrawing carboxylic acid group deactivates the benzene ring and can influence the stability of the carbocation. The reaction of an alkene with a protic acid like HBr is a classic example of electrophilic addition. libretexts.orgsavemyexams.com The stereochemistry of these additions can lead to racemic mixtures if new chiral centers are formed on an achiral substrate. libretexts.org

Nucleophilic Addition: While simple alkenes are not typically reactive towards nucleophiles due to their lack of polarity, the double bond in this compound is conjugated with the electron-withdrawing carboxylic acid group. wikipedia.org This conjugation makes the β-carbon of the pentenyl group (relative to the carbonyl group, which would be the C-2 of the pentenyl chain in a broader sense of conjugation through the aromatic ring) electrophilic and susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orgyoutube.com In this reaction, a nucleophile adds to the β-carbon, and the resulting negative charge is delocalized onto the carboxylate group. wikipedia.org The reaction is typically completed by protonation of the enolate intermediate. wikipedia.org

Table 2: Comparison of Addition Reactions to the Pentenyl Double Bond

| Reaction Type | Attacking Species | Key Intermediate | Driving Force |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Carbocation | Electron-rich π-bond |

| Nucleophilic Conjugate Addition | Nucleophile (e.g., R₂CuLi) | Enolate | Electron-deficient β-carbon due to conjugation |

Radical Pathways Involving the Pentenyl Moiety

The pentenyl group can also participate in radical reactions. For instance, radical addition to the double bond can be initiated by a radical species. The initiator adds to one of the carbons of the double bond, generating a new radical intermediate which can then propagate a chain reaction. The regioselectivity of the initial radical attack is governed by the stability of the resulting radical intermediate. In the case of this compound, addition of a radical to the terminal carbon of the pentenyl chain would generate a more stable benzylic-type radical.

Reactivity of the Benzoic Acid Moiety

The benzoic acid group in this compound undergoes reactions typical of carboxylic acids. The reactivity of the carbonyl carbon is central to many of these transformations. libretexts.orgyoutube.com

The primary reactions of the carboxylic acid group are nucleophilic acyl substitutions, where the hydroxyl group is replaced by another nucleophile. libretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acid chlorides > anhydrides > esters > amides. libretexts.orgyoutube.com This trend is related to the ability of the leaving group to stabilize a negative charge. libretexts.org The carboxylic acid itself can be converted into these more reactive derivatives. For example, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride.

The carboxylic acid group can also be involved in reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst) and amidation (reaction with an amine, often requiring activation of the carboxylic acid). researchgate.net Decarboxylation, the removal of the carboxyl group, can occur under certain conditions, sometimes facilitated by metal catalysts. rsc.org

Furthermore, the benzoic acid moiety can react with various radicals. Studies on benzoic acid have shown that it can react with hydroxyl (•OH), nitrate (B79036) (•NO₃), and sulfate (B86663) (SO₄⁻•) radicals. nih.govrsc.org These reactions can involve either addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group or the ring. nih.govrsc.org The presence of the pentenyl group might influence the site of radical attack due to the potential for the formation of stabilized radical intermediates along the side chain.

Table 3: Common Reactions of the Benzoic Acid Moiety

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Acyl Substitution | SOCl₂, PCl₅ | Acid Chloride |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Radical Reaction | •OH, •NO₃, SO₄⁻• | Hydroxylated/other substituted benzoic acids |

| Decarboxylation | Heat, Metal Catalyst | Alkenylbenzene |

Esterification and Amidation Mechanisms

The conversion of this compound to its corresponding esters and amides proceeds through well-established nucleophilic acyl substitution pathways.

Esterification: The Fischer esterification is a common method for converting carboxylic acids like this compound into esters. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org An alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com The entire process is reversible, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu The mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Amidation: The reaction of this compound with a primary or secondary amine to form an amide is known as amidation or amidization. youtube.com This condensation reaction typically involves the loss of a water molecule. youtube.com The mechanism commences with the amine acting as a nucleophile and attacking the carbonyl carbon of the carboxylic acid. This is followed by the elimination of water, resulting in the formation of the amide bond (C-N). youtube.com This reaction can be carried out under various conditions, sometimes requiring heat or a coupling agent to facilitate the dehydration process.

Decarboxylation Pathways and Control

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can occur under specific conditions. For benzoic acids, this reaction is generally challenging due to the strength of the aryl C-C bond. nih.gov

Conventional methods for the decarboxylation of benzoic acids often require high temperatures and the presence of ortho-substituents to facilitate the reaction. nih.gov However, recent advancements have demonstrated that radical decarboxylation can be achieved under milder conditions. For instance, a photoinduced ligand-to-metal charge transfer (LMCT) process using copper carboxylates can generate aryl radicals from benzoic acids, which can then be trapped. nih.gov While not a direct conversion to a hydrocarbon, this highlights a potential pathway for the decarboxylation of substituted benzoic acids like this compound. The rate of such radical decarboxylation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Reactions at the Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of the Electrophile: A strong electrophile is generated, often with the aid of a catalyst. For example, in nitration, the nitronium ion (NO2+) is formed from the reaction of nitric acid and sulfuric acid. libretexts.org

Attack and Rearomatization: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

The position at which the electrophile substitutes on the ring is directed by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group, while the alkyl (pentenyl) group is an activating, ortho-, para-directing group. The final substitution pattern will depend on the interplay of these directing effects and the reaction conditions.

Influence of Substituents on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its two main substituents: the pentenyl group and the carboxylic acid group.

Electronic Effects of the Pentenyl Group on Aromatic Reactivity

The pentenyl group, being an alkyl group, is generally considered to be electron-donating. libretexts.org This electron-donating nature has several consequences for the reactivity of the molecule:

Increased Acidity: Electron-donating groups tend to decrease the acidity of benzoic acids by destabilizing the carboxylate anion. libretexts.orgpsu.edu This is because they push electron density towards the negatively charged carboxylate, making it less stable.

Activation of the Aromatic Ring: The electron-donating pentenyl group activates the aromatic ring towards electrophilic attack. libretexts.org This is because it increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect directs incoming electrophiles to the ortho and para positions relative to the pentenyl group.

Conversely, the carboxylic acid group is an electron-withdrawing group. libretexts.orgpsu.edu This has the opposite effects:

Decreased Acidity: Electron-withdrawing groups increase the acidity of benzoic acids by stabilizing the carboxylate anion through delocalization of the negative charge. libretexts.orgpsu.edu

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.org This deactivating effect directs incoming electrophiles to the meta position relative to the carboxylic acid group.

Steric Hindrance in Synthetic Transformations

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, can play a role in the transformations of this compound.

Esterification and Amidation: While the pentenyl group is relatively linear, its presence at the para position is unlikely to cause significant steric hindrance at the carboxylic acid group for reactions like esterification and amidation. However, the choice of a very bulky alcohol or amine could introduce steric challenges.

Electrophilic Aromatic Substitution: The pentenyl group can exert some steric influence on the regioselectivity of electrophilic aromatic substitution. While it directs incoming electrophiles to the ortho and para positions, substitution at the ortho positions (adjacent to the pentenyl group) might be sterically hindered compared to the para position (which is already occupied by the carboxylic acid group). Therefore, substitution would likely be directed to the positions ortho to the pentenyl group, but the reaction rate might be slower compared to a less hindered position. Studies on other substituted benzoic acids have noted that steric hindrance can be a factor in certain reactions. nih.gov

Derivatization and Functionalization of 4 Pent 1 Enyl Benzoic Acid

Ester and Amide Derivatives

The carboxylic acid moiety is a prime site for derivatization, most commonly through conversion to esters and amides. These reactions replace the hydroxyl group of the carboxyl function with an alkoxy or amino group, respectively, altering the molecule's polarity, solubility, and biological activity.

Synthesis of Novel Ester Compounds

Esterification of 4-pent-1-enyl-benzoic acid can be achieved through several standard synthetic methods. The choice of method often depends on the nature of the alcohol, the desired scale of the reaction, and the required purity of the final product.

One of the most common methods is Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, the water formed is typically removed by azeotropic distillation.

For more sensitive alcohols or when milder conditions are required, carbodiimide-mediated coupling is employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, allowing it to react with an alcohol. A catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride . Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 4-pent-1-enyl-benzoyl chloride. This highly reactive intermediate readily reacts with a wide range of alcohols, even sterically hindered ones, to form the corresponding ester, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, removal of water | Inexpensive, suitable for simple alcohols | Harsh conditions (strong acid, heat), not suitable for sensitive substrates |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room temperature | Mild conditions, high yields | Carbodiimide reagent can be an allergen, byproduct removal can be difficult |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂2. Alcohol, Pyridine | 1. Reflux2. 0°C to room temp. | High reactivity, suitable for a wide range of alcohols | Requires a two-step process, generates corrosive HCl |

Formation of Amide Derivatives and Conjugates

Similar to ester synthesis, the formation of amides from this compound involves its reaction with a primary or secondary amine. The direct reaction is generally not feasible and requires activation of the carboxyl group.

The most prevalent method for amide bond formation in laboratory settings is the use of coupling reagents . This is the same class of reagents used for esterification, such as EDC or DCC, which activate the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. This method is the cornerstone of peptide synthesis and is highly effective for creating amide conjugates.

Alternatively, the acyl chloride method described for ester synthesis is also highly effective for amide formation. The 4-pent-1-enyl-benzoyl chloride intermediate reacts rapidly and exothermically with amines to produce the corresponding amide with high purity and yield. Two equivalents of the amine are often used, with one acting as a scavenger for the HCl produced.

These methods allow for the conjugation of this compound to a variety of molecules containing amino groups, including amino acids, peptides, and synthetic amines, to create complex and functionalized derivatives.

Modification of the Pentenyl Chain

The pent-1-enyl group, with its terminal carbon-carbon double bond, offers a second site for a variety of functionalization reactions, primarily through addition reactions that transform the alkene into other functional groups.

Hydrogenation and Halogenation Reactions

Hydrogenation of the double bond in this compound converts the pentenyl group into a pentyl group, resulting in the formation of 4-pentyl-benzoic acid. This saturation reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst. Common catalysts include platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel. The reaction is usually performed under pressure in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). It is important to note that under harsh conditions (high pressure and temperature), hydrogenation of the benzene (B151609) ring can also occur, leading to the formation of 4-pentyl-cyclohexanecarboxylic acid. researchgate.netnih.govresearchgate.netcabidigitallibrary.org Studies on various benzoic acid derivatives have shown that catalysts like Pt/TiO₂ can be highly effective under relatively mild conditions. researchgate.netnih.gov

Halogenation involves the addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. The reaction of this compound with bromine in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) would yield 4-(1,2-dibromopentyl)benzoic acid. This reaction proceeds via a cyclic bromonium ion intermediate, followed by backside attack by the bromide ion, resulting in an anti-addition product.

Epoxidation and Dihydroxylation of the Double Bond

Epoxidation is the conversion of the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. This transformation is most commonly achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its stability and commercial availability. libretexts.orglibretexts.orgchemistrysteps.com The reaction is typically performed in a chlorinated solvent and results in the syn-addition of the oxygen atom to the double bond, forming 4-(oxiran-2-ylpropyl)benzoic acid. Epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce further functionality. utsouthwestern.eduyoutube.com

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemical outcome of this reaction depends on the chosen reagents. libretexts.orglibretexts.org

Syn-dihydroxylation results in the formation of 4-(1,2-dihydroxypentyl)benzoic acid where both hydroxyl groups are on the same side of the carbon chain. This is typically achieved using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under basic conditions. libretexts.org

Anti-dihydroxylation , yielding a diol with the hydroxyl groups on opposite sides, is a two-step process. It begins with the epoxidation of the alkene as described above, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgchemistrysteps.com The water molecule attacks the protonated epoxide from the side opposite the existing oxygen bridge, leading to the anti-configuration. youtube.com

| Reaction | Reagents | Product Functional Group | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | Syn-addition |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃ | Diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | Diol | Anti-addition |

Chain Elongation and Shortening Strategies

The length of the pentenyl chain can be modified through various synthetic strategies.

Chain shortening can be effectively accomplished via ozonolysis . This powerful reaction cleaves the double bond completely. When this compound is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide), the pentenyl chain is cleaved to yield 4-(3-oxopropyl)benzoic acid (an aldehyde). An oxidative workup (e.g., with hydrogen peroxide) would instead produce 4-(2-carboxyethyl)benzoic acid.

Chain elongation is a more complex, multi-step process. A common strategy could involve converting the terminal alkene into a leaving group, followed by nucleophilic substitution with a carbon nucleophile. For instance, hydroboration-oxidation of the pentenyl group would yield a terminal alcohol, 4-(5-hydroxypentyl)benzoic acid. This alcohol could then be converted to a tosylate or a bromide, which can then be displaced by a cyanide ion. Subsequent hydrolysis of the resulting nitrile would add one carbon to the chain, yielding 4-(5-carboxypentyl)benzoic acid.

Aromatic Ring Functionalization

The benzene ring of this compound is a prime site for modification, allowing for the introduction of diverse functionalities that can tailor the molecule's electronic, physical, and chemical properties. The existing substituents—the carboxylic acid and the pentenyl group—direct the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group, while the alkyl group is an activating, ortho, para-directing group. firsthope.co.in Their combined influence would likely lead to complex product mixtures in electrophilic aromatic substitution reactions, necessitating careful selection of reaction conditions to achieve regioselectivity.

Introduction of Heteroatoms or Additional Substituents

The introduction of heteroatoms or new substituents onto the aromatic core of this compound could be achieved through various established synthetic methodologies. These modifications can dramatically alter the molecule's properties, influencing its potential applications.

Potential Reactions for Aromatic Ring Functionalization:

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group (-NO₂), likely at the position ortho to the pentenyl group and meta to the carboxylic acid. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of bromine or chlorine atoms onto the ring. |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H). |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of an acyl group, further functionalizing the aromatic ring. researchgate.net |

These reactions would yield a new suite of this compound derivatives with tailored electronic properties. For instance, nitration would introduce a strong electron-withdrawing group, which could be further reduced to an amine, providing a site for further conjugation.

Synthesis of Polycyclic Systems Incorporating the Benzoic Acid Core

The structure of this compound also serves as a potential starting point for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net Such transformations would involve intramolecular cyclization reactions, leveraging both the pentenyl chain and the aromatic ring.

One hypothetical approach could involve an acid-catalyzed intramolecular acylation, where the carboxylic acid (or its activated form, such as an acyl chloride) reacts with the aromatic ring of another molecule or, if the chain were longer, with its own ring to form a new cyclic structure. Another possibility is a Friedel-Crafts alkylation-type reaction, where the double bond of the pentenyl group is activated to react with an aromatic ring intramolecularly, although this would likely require a different substitution pattern to be efficient.

More advanced strategies could involve transition-metal-catalyzed C-H activation and annulation reactions to build additional rings onto the existing benzene core, creating extended aromatic systems with unique photophysical properties. nih.govsioc-journal.cn

Bioconjugation and Supramolecular Assembly Applications (non-clinical)

The bifunctional nature of this compound, possessing both a carboxylic acid handle and a reactive alkene, makes it an attractive building block for the construction of larger, complex molecular systems such as macrocycles, dendrimers, and supramolecular assemblies. ljmu.ac.ukmdpi.com

Integration into Macrocyclic or Dendrimeric Structures

The synthesis of macrocycles and dendrimers often relies on the use of monomers with multiple reactive sites that can be linked together in a controlled manner. nih.gov this compound could theoretically be incorporated into such structures.

Hypothetical pathways for integration:

Dendrimer Synthesis: The carboxylic acid could be activated and reacted with a multifunctional core molecule to initiate the growth of a dendrimer. The pentenyl groups on the periphery of the resulting structure would then be available for further functionalization, allowing for the creation of dendrimers with a reactive outer shell.

Macrocycle Formation: Two molecules of this compound could potentially be linked together through their carboxylic acid groups using a diol linker to form a simple macrocycle. Alternatively, the pentenyl groups could be utilized in ring-closing metathesis (RCM) reactions with other diene-containing molecules to form macrocyclic structures.

Formation of Supramolecular Assemblies for Controlled Architectures

Supramolecular chemistry involves the association of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined larger structures. rsc.org The carboxylic acid group of this compound is particularly well-suited for directing self-assembly through the formation of robust hydrogen-bonded dimers.

These dimeric synthons could then organize into more complex, ordered architectures, such as liquid crystals or gels, depending on the nature of the intermolecular interactions between the pentenyl chains and the aromatic rings. The terminal alkene also offers a site for polymerization or cross-linking, which could be used to stabilize these supramolecular assemblies and create robust materials with controlled architectures.

Theoretical and Computational Studies on 4 Pent 1 Enyl Benzoic Acid

Conformational Analysis and Isomerism

A thorough conformational analysis of 4-pent-1-enyl-benzoic acid would be the first step in its computational characterization. This would involve mapping out the potential energy surface to identify all stable conformers and the transition states that connect them.

Computational Prediction of Geometric (E/Z) and Rotational Isomers

The presence of a double bond in the pentenyl substituent introduces the possibility of geometric isomerism, leading to E and Z isomers. Additionally, rotation around the single bonds, particularly the C-C bond connecting the pentenyl group to the benzene (B151609) ring and the C-C bond of the carboxyl group, would give rise to various rotational isomers (rotamers). Computational methods, such as molecular mechanics and quantum mechanics, would be essential to predict the geometries and relative energies of these isomers.

Electronic Structure and Reactivity Predictions

Once the key conformers are identified, their electronic structure and reactivity can be investigated using quantum mechanical methods.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for studying the mechanisms of chemical reactions. For this compound, DFT calculations could be employed to explore various reaction pathways, such as electrophilic aromatic substitution, reactions at the carboxylic acid group, or reactions involving the double bond of the pentenyl substituent. These calculations can help in understanding the feasibility of different reactions and predicting their products. While studies on benzoic acid decarboxylation exist, specific pathways for this substituted variant would need to be calculated. ajgreenchem.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO of this compound would indicate its susceptibility to attack by electrophiles and nucleophiles, respectively. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability. Analysis of substituted benzoic acids has shown that electron-donating or electron-withdrawing groups can significantly influence these orbitals and, consequently, the molecule's reactivity. nih.govlibretexts.org

Transition State Characterization and Activation Energy Calculations

For any proposed reaction mechanism, the identification and characterization of the transition state are crucial. Computational methods can be used to locate the transition state structure and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For instance, in decarboxylation reactions of benzoic acid derivatives, activation energies have been calculated to be around 43-63 kcal/mol depending on the pathway. ajgreenchem.comresearchgate.net Similar calculations for this compound would be necessary to understand its specific reaction kinetics.

Spectroscopic Property Simulations

Theoretical simulations of spectra are crucial for interpreting experimental data and understanding the underlying molecular properties.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.

For this compound, these calculations would involve:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

Chemical Shift Calculation: Using methods like GIAO (Gauge-Including Atomic Orbital), the magnetic shielding tensors for each nucleus are calculated. These are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

While specific simulated data is unavailable, one can estimate the chemical shift regions based on the functional groups present. The protons on the benzene ring would appear in the aromatic region (around 7-8 ppm), with the proton of the carboxylic acid being the most downfield (typically >10 ppm). The protons of the pentenyl group would be in the alkene (around 5-6 ppm) and aliphatic regions (around 1-2.5 ppm). Similarly, the ¹³C chemical shifts would correspond to the carboxylic acid carbon (~170 ppm), aromatic and vinylic carbons (~120-150 ppm), and aliphatic carbons (~15-40 ppm).

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Proton | Estimated Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | > 10 |

| Aromatic (Ar-H) | 7.0 - 8.2 |

| Vinylic (=CH-) | 5.0 - 6.5 |

| Allylic (-CH₂-CH=) | 2.0 - 2.5 |

| Aliphatic (-CH₂-) | 1.4 - 1.7 |

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 168 - 175 |

| Aromatic (ipso-COOH) | ~130 |

| Aromatic (ipso-pentenyl) | ~145 |

| Aromatic (Ar-C) | 125 - 135 |

| Vinylic (=CH-) | 115 - 140 |

| Aliphatic (-CH₂-) | 20 - 40 |

Coupling constants (J-values) provide information about the connectivity of atoms. For the pentenyl chain, characteristic cis and trans couplings across the double bond would be expected, as well as vicinal couplings along the alkyl chain.

Simulation of Vibrational (IR, VCD) and Electronic (UV, ECD) Spectra

Simulations of other types of spectra are equally important for characterizing the molecule.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectra: These spectra are determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these modes. For this compound, key vibrational frequencies would include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C stretches of the aromatic ring and the pentenyl group (~1600-1650 cm⁻¹), and various C-H stretches. VCD, being sensitive to chirality, would require the molecule to be chiral, which this compound is not, unless a chiral center is introduced.

Ultraviolet-Visible (UV) and Electronic Circular Dichroism (ECD) Spectra: These spectra arise from electronic transitions. Time-dependent DFT (TD-DFT) is the most common method for simulating UV and ECD spectra. The UV spectrum of this compound is expected to show absorptions characteristic of the benzoic acid chromophore, likely with a strong peak around 230-280 nm due to π-π* transitions. Similar to VCD, ECD spectra are only relevant for chiral molecules.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of their dynamic behavior.

Investigation of Dynamic Behavior in Solution or Condensed Phases

MD simulations of this compound in a solvent (like water or an organic solvent) would reveal information about:

Conformational Dynamics: How the flexible pentenyl chain moves and folds.

Solvation: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid group and the nonpolar pentenyl tail.

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers. MD simulations could explore the stability and dynamics of such dimers in different environments.

Ligand-Receptor Interactions (if applicable to non-clinical chemical biology systems)

If this compound were to be studied as a ligand for a protein or other biological macromolecule in a non-clinical context, MD simulations would be a key tool. These simulations, often part of a molecular docking workflow, can:

Predict the binding pose of the ligand in the receptor's active site.

Calculate the binding free energy, indicating the strength of the interaction.

Reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Such studies are common for understanding enzyme inhibition or receptor activation mechanisms.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-pent-1-enyl-benzoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the chemical shift, integration, and multiplicity of the proton signals reveal the connectivity of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region (around 7.0-8.0 ppm) due to the electron-withdrawing effect of the carboxylic acid group. The vinyl protons of the pentenyl group are expected in the range of 5.5-6.5 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The allylic and alkyl protons of the pentenyl chain will appear further upfield. For a similar compound, trans-4-(2-carboxy-vinyl)benzoic acid, the vinyl protons are observed as doublets at approximately 6.5 and 7.7 ppm researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is typically the most downfield signal, expected above 170 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the carboxylic acid (ipso-carbon) being more downfield. The olefinic carbons of the pentenyl group are expected between 120 and 140 ppm. The aliphatic carbons of the pentenyl chain will appear in the upfield region of the spectrum (10-40 ppm). For benzoic acid itself, the carboxyl carbon appears around 172.6 ppm, and the aromatic carbons are found between 128 and 134 ppm docbrown.info. The chemical shifts for the alkenyl chain can be estimated from data for similar unsaturated compounds.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. A COSY spectrum would show correlations between adjacent protons, for instance, between the vinyl protons and the allylic protons of the pentenyl chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

| Aromatic (ortho to -COOH) | ~8.0 | Doublet |

| Aromatic (meta to -COOH) | ~7.4 | Doublet |

| Vinylic (alpha to ring) | ~6.4 | Doublet |

| Vinylic (beta to ring) | ~6.2 | Multiplet |

| Allylic (-CH₂-) | ~2.2 | Quartet |

| Homoallylic (-CH₂-) | ~1.5 | Sextet |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-C=O) | > 170 |

| Aromatic (C-COOH) | ~130 |

| Aromatic (C-alkenyl) | ~145 |

| Aromatic (CH) | 125 - 130 |

| Vinylic (C-Ar) | ~135 |

| Vinylic (C-Et) | ~128 |

| Allylic (-CH₂-) | ~35 |

| Homoallylic (-CH₂-) | ~22 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer due to hydrogen bonding youtube.com. A strong, sharp peak for the C=O (carbonyl) stretch of the conjugated carboxylic acid should appear around 1680-1700 cm⁻¹. The conjugation with the benzene ring and the alkenyl group lowers the frequency compared to a non-conjugated carboxylic acid. Other characteristic peaks include C=C stretching vibrations for the aromatic ring and the alkenyl group in the 1600-1650 cm⁻¹ region, and C-H stretching vibrations for the aromatic and alkenyl groups just above 3000 cm⁻¹ and for the aliphatic part of the pentenyl chain just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring and the pentenyl chain are expected to give strong signals in the Raman spectrum. The symmetric breathing vibration of the benzene ring is also a characteristic Raman band. For carboxylic acids, the C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum rsc.orgbohrium.com.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -COOH | O-H stretch (dimer) | 2500-3300 (broad) | Weak/Not observed |

| -COOH | C=O stretch | 1680-1700 | Moderate |

| Aromatic/Alkenyl | C=C stretch | 1600-1650 | Strong |

| Aromatic/Alkenyl | =C-H stretch | > 3000 | Moderate |

| Alkyl | -C-H stretch | < 3000 | Moderate |

| Aromatic | Ring breathing | Weak/Not observed | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as conjugated systems. The extended conjugation in this compound, involving the benzene ring, the carbon-carbon double bond, and the carboxylic acid group, results in absorption of UV light. The maximum absorption wavelength (λmax) is expected to be in the UV region. For styryl derivatives and other conjugated systems, the λmax is influenced by the extent of conjugation and the presence of substituents researchgate.netnih.gov. It is anticipated that this compound will have a λmax value higher than that of benzoic acid (around 230 nm and 273 nm) due to the additional conjugation from the pentenyl group researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Common fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). Fragmentation of the alkenyl side chain is also expected. For aromatic compounds with alkyl side chains, a characteristic fragmentation is the formation of a tropylium (B1234903) ion (m/z 91) through cleavage at the benzylic position followed by rearrangement jove.comwhitman.edu.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a crucial step in confirming the molecular formula of a newly synthesized or isolated compound.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion |

| 173 | [C₁₂H₁₃O]⁺ | Loss of -OH |

| 145 | [C₁₂H₁₃]⁺ | Loss of -COOH |

| 161 | [C₁₁H₁₃O₂]⁺ | Loss of -C₂H₅ (from pentenyl chain) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Chromatographic Techniques

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of non-volatile compounds like this compound.

For the purity determination of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A common mobile phase for aromatic carboxylic acids is a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) sielc.comnih.govnih.gov. The pH of the mobile phase is a critical parameter, as it affects the retention time of the acidic analyte nih.gov. Detection is commonly performed using a UV detector set at the λmax of the compound. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 5: General HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient | Isocratic or Gradient elution (e.g., 30-70% B over 15 min) | | Flow Rate | 1.0 mL/min | | Detection | UV at λmax (e.g., ~280 nm) | | Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. jst.go.jp Although a specific crystal structure for this compound is not publicly available, analysis of related compounds like benzoic acid provides a strong basis for predicting its solid-state characteristics. iaea.org

The technique involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the precise coordinates of each atom in the unit cell can be determined. This allows for the unambiguous determination of:

Molecular Connectivity and Conformation: Exact bond lengths, bond angles, and torsion angles.

Stereochemistry: The absolute configuration of chiral centers, if present.

Solid-State Packing: The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding and π-stacking.

Table 3: Representative Crystallographic Data for a Substituted Benzoic Acid Dimer

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell. |

| Space Group | P2₁/c | Specific symmetry elements present. |

| a (Å) | 5.5 - 30 Å | Unit cell dimension. |

| b (Å) | 5.0 - 15 Å | Unit cell dimension. |

| c (Å) | 10 - 25 Å | Unit cell dimension. |

| β (°) | 90 - 110° | Angle between unit cell axes. |

| Z | 4 | Number of molecules per unit cell. |

Note: This table is illustrative, based on common values for substituted benzoic acids like benzoic acid itself. iaea.orgresearchgate.net

When suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) is an essential technique for analyzing the crystalline nature of a solid sample. researchgate.net Instead of a single crystal, a finely ground polycrystalline powder is used. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is a unique fingerprint for a specific crystalline phase. units.it

XRPD is primarily used for:

Phase Identification: Comparing the experimental pattern of this compound to a reference pattern (either from a database or calculated from a single-crystal structure) confirms its identity and crystalline form.

Polymorph Screening: It can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties.

Purity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad halo suggests the presence of an amorphous phase. Crystalline impurities will present their own distinct set of diffraction peaks. units.it

While more challenging than SC-XRD, recent advancements in software and hardware have made it possible to solve entire crystal structures of complex organic molecules directly from high-quality powder diffraction data. jst.go.jpaip.orgnih.gov

Table 4: Hypothetical X-ray Powder Diffraction Peak List for this compound

| Position [°2θ] | Relative Intensity [%] |

|---|---|

| 6.8 | 85 |

| 12.5 | 45 |

| 13.6 | 100 |

| 17.2 | 60 |

| 24.1 | 30 |

| 25.9 | 75 |

| 28.3 | 50 |

Note: This table is a representative example of XRPD data and does not correspond to experimentally measured values for this compound.

Microscopic Techniques

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface topography. youtube.com For the analysis of solid this compound, SEM provides direct visual information about the material's physical form.

In SEM, a focused beam of electrons is scanned across the sample. The interactions between the electrons and the sample's atoms produce various signals, primarily secondary electrons, which are collected by a detector to form an image. The resulting micrograph reveals detailed information about:

Crystal Habit and Morphology: The characteristic external shape of the crystals (e.g., plates, needles, prisms) can be observed. researchgate.net This is influenced by the internal crystal structure and the conditions of crystallization.

Particle Size and Distribution: The size of individual crystals or agglomerates can be measured, providing insight into the homogeneity of the powder.

Surface Features: The technique can reveal surface details such as steps, etch pits, or defects, which can influence properties like dissolution rate and powder flow. nih.gov

SEM analysis is crucial in materials science and pharmaceutical development for understanding how crystallization conditions affect the final physical properties of a crystalline compound. mdpi.comacs.org

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) stands as a powerful, high-resolution imaging technique capable of providing profound insights into the nanoscale morphology and structural organization of materials. In the context of "this compound," a molecule with the potential for self-assembly due to its amphiphilic nature—possessing a hydrophilic carboxylic acid head and a hydrophobic pentenyl tail—TEM can be instrumental in visualizing the supramolecular structures that may form under specific conditions. While direct TEM studies on this compound are not extensively documented in publicly available literature, the application of this technique to analogous self-assembling systems involving benzoic acid derivatives provides a clear precedent for its utility.

The primary role of TEM in the analysis of such compounds is the direct visualization of aggregated or assembled nanostructures. This can include the characterization of micelles, vesicles, nanofibers, or crystalline domains. The high magnification and resolution of TEM allow for the determination of the size, shape, and distribution of these structures, which are critical parameters for understanding the self-assembly behavior of the molecule.

For instance, in studies of similar long-chain alkyl benzoic acids, which also exhibit self-assembly, TEM has been successfully employed to characterize the morphology of the resulting nanostructures. These investigations often involve dispersing the sample onto a TEM grid, sometimes with negative staining to enhance contrast, and then imaging the dried structures. The information gleaned from such analyses is crucial for correlating molecular design with the resulting macroscopic properties of the material.

A pertinent example of TEM's application in a related system involves the analysis of nanowires formed from the co-assembly of a conjugated polymer with an alkyl benzoic acid derivative, 4-octylbenzoic acid (8BA). In this research, TEM was used to visualize the morphology of the resulting nanowires after the self-assembly process was induced.

The findings from this analogous system demonstrate the potential of TEM for elucidating the nanostructural characteristics of self-assembled materials derived from benzoic acid derivatives. The key data points that can be extracted from such a TEM analysis are summarized in the table below.

| Parameter | Description | Example Finding (from analogous system) |

| Morphology | The qualitative shape and form of the nanostructures. | The assembled structures were identified as nanowires. |

| Width/Diameter | The quantitative measurement of the cross-sectional dimension of the nanostructures. | The nanowires exhibited a width of approximately 30 nm. |

| Length | The measurement of the longitudinal dimension of the nanostructures. | The analysis showed the formation of long-range, extended nanowire structures. |

| Dispersion | The state of aggregation or separation of the nanostructures on the substrate. | The nanowires were observed to be well-dispersed after the preparation process. |

| Internal Structure | High-resolution imaging can sometimes reveal internal ordering or crystallinity within the nanostructures. | The high degree of order within the nanowires was inferred from their well-defined morphology. |

The data in this table is based on an analogous system and is presented to illustrate the type of information that can be obtained from TEM analysis. Specific values for this compound would require direct experimental investigation.